molecular formula C9H10N2O B2696524 1H-Pyrrolo[2,3-b]pyridine-3-ethanol CAS No. 90929-76-3

1H-Pyrrolo[2,3-b]pyridine-3-ethanol

Cat. No. B2696524
Key on ui cas rn: 90929-76-3
M. Wt: 162.192
InChI Key: MNELAFNGGZMCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399503B2

Procedure details

2-(2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol (1.00 g, 3.62 mmole) was stirred with TBAF (10.86 ml, 10.86 mmole; 1M solution in THF) for 6 hours at 50° C. and then for 10 hours at RT. The solvent was removed on a rotary evaporator and the residue was purified by column chromatography (DCM/MeOH=9:1, then 1:1). 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol (0.46 g, 79%) was formed as a white solid.
Name
2-(2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10.86 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si](CC)(CC)[C:4]1[NH:12][C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[C:5]=1[CH2:13][CH2:14][OH:15])C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[NH:12]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[C:5]([CH2:13][CH2:14][OH:15])=[CH:4]1 |f:1.2|

Inputs

Step One
Name
2-(2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
Quantity
1 g
Type
reactant
Smiles
C(C)[Si](C1=C(C=2C(=NC=CC2)N1)CCO)(CC)CC
Name
Quantity
10.86 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (DCM/MeOH=9:1

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1C=C(C=2C1=NC=CC2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.